molecular formula C43H49BrN2O4 B12106473 Cy3.5 diacid

Cy3.5 diacid

Cat. No.: B12106473
M. Wt: 737.8 g/mol
InChI Key: SODFRGDRIXXRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy3.5 diacid, also known as Cyanine 3.5 diacid, is a fluorescent dye commonly used in biomolecular labeling, fluorescence imaging, and other fluorescence biological analyses. It is part of the cyanine dye family, which is known for its strong fluorescence properties. This compound and its derivatives are widely used to label polypeptides, proteins, and nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3.5 diacid typically involves the reaction of a cyanine dye precursor with a diacid derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the dye .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the dye through techniques such as column chromatography and recrystallization to ensure high purity and yield. The final product is then dried and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Cy3.5 diacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include modified Cy3.5 derivatives with altered fluorescence properties, which can be used for specific applications in biological and chemical research .

Scientific Research Applications

Cy3.5 diacid is extensively used in scientific research due to its strong fluorescence properties. Some of its applications include:

Mechanism of Action

The mechanism by which Cy3.5 diacid exerts its effects involves the absorption of light at a specific wavelength, followed by the emission of fluorescence. The dye’s molecular structure allows it to interact with biomolecules, leading to changes in its fluorescence properties. These interactions can be used to study molecular dynamics, binding events, and other biological processes .

Comparison with Similar Compounds

Cy3.5 diacid is unique due to its specific fluorescence properties, including its excitation and emission wavelengths. Similar compounds include:

This compound stands out due to its balance of strong fluorescence and stability, making it a preferred choice for many applications in scientific research and industry .

Properties

Molecular Formula

C43H49BrN2O4

Molecular Weight

737.8 g/mol

IUPAC Name

6-[(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide

InChI

InChI=1S/C43H48N2O4.BrH/c1-42(2)36(44(28-13-5-7-22-38(46)47)34-26-24-30-16-9-11-18-32(30)40(34)42)20-15-21-37-43(3,4)41-33-19-12-10-17-31(33)25-27-35(41)45(37)29-14-6-8-23-39(48)49;/h9-12,15-21,24-27H,5-8,13-14,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H

InChI Key

SODFRGDRIXXRJC-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-]

Origin of Product

United States

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